molecular formula C16H16ClN5O B7459070 N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide

Cat. No. B7459070
M. Wt: 329.78 g/mol
InChI Key: FGRUPGMBUAWTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide acts as a competitive antagonist at the cannabinoid CB1 receptor, blocking the binding of endocannabinoids and exogenous cannabinoids such as THC. This results in the inhibition of the activity of the endocannabinoid system, which is involved in a wide range of physiological processes including pain perception, appetite regulation, and immune function.
Biochemical and Physiological Effects:
Studies have shown that N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide can have a range of biochemical and physiological effects, depending on the specific system being studied. For example, it has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as an anti-obesity agent. It has also been shown to have analgesic effects, making it a potential treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide in lab experiments is its specificity for the CB1 receptor, which allows researchers to selectively block the activity of the endocannabinoid system without affecting other systems. However, one limitation of using N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide is that it can have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the potential of N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide as a therapeutic agent in these conditions. Another area of interest is the potential of N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide as a treatment for addiction, as the endocannabinoid system has been implicated in the development and maintenance of addictive behaviors.

Synthesis Methods

The synthesis of N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide involves several steps, starting with the reaction of 4-chlorobenzylamine with ethyl 4-chloroacetoacetate to form ethyl 1-(4-chlorobenzyl)-4-chloropyridine-2-carboxylate. This compound is then reacted with hydrazine hydrate to form 1-(4-chlorobenzyl)-4-chloropyridin-2-ylhydrazine, which is subsequently reacted with ethyl 2-bromo-4,5-dimethylpyrazole-3-carboxylate to yield N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide.

Scientific Research Applications

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide has been widely used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to block the effects of cannabinoids on the central nervous system, making it a useful tool for studying the role of the endocannabinoid system in various physiological processes.

properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O/c1-2-21-10-13(7-18-21)16(23)20-15-8-19-22(11-15)9-12-3-5-14(17)6-4-12/h3-8,10-11H,2,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRUPGMBUAWTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide

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